BET Bromodomain Engagement: Validated KAc-Mimetic Scaffold with Subtype-Specific Substitution Potential
The 3,5-dimethylisoxazole moiety has been crystallographically confirmed to occupy the acetyl-lysine binding pocket of BRD4(1) (PDB: 3SVF, resolution 1.98 Å), forming a hydrogen bond with the conserved asparagine residue (N140) that mimics the key interaction of acetylated lysine [1]. In the foundational SAR study, 4-substituted 3,5-dimethylisoxazole compound 4d achieved IC₅₀ < 5 μM against both BRD2(1) and BRD4(1) in AlphaScreen peptide displacement assays, while compound 1 (a dihydroquinazolinone-containing 3,5-dimethylisoxazole) showed IC₅₀ of ~3 μM for BRD2(1) and ~7 μM for BRD4(1) [1]. By contrast, the unsubstituted 3,5-dimethylisoxazole core alone shows no measurable bromodomain displacement activity, demonstrating that the 4-position acetamide-thiophene extension is essential for target engagement [1]. The target compound (CAS 1797075-98-9) carries a thiophen-3-ylmethyl acetamide extension at the 4-position, structurally analogous to the active series, while the N-cyclopropyl cap may further modulate bromodomain subtype selectivity as observed with other N-alkyl modifications in this chemotype.
| Evidence Dimension | BRD4(1) / BRD2(1) bromodomain displacement IC₅₀ |
|---|---|
| Target Compound Data | Not directly reported; predicted active based on 4-substituted 3,5-dimethylisoxazole SAR framework |
| Comparator Or Baseline | Compound 1 (dihydroquinazolinone-3,5-dimethylisoxazole): BRD2(1) IC₅₀ ~3 μM, BRD4(1) IC₅₀ ~7 μM. Compound 4d: BRD2(1) and BRD4(1) IC₅₀ <5 μM. Unsubstituted 3,5-dimethylisoxazole: no activity. |
| Quantified Difference | Unsubstituted core: inactive. Active 4-substituted analogs: IC₅₀ range 3 to <5 μM. The target compound's thiophene-containing 4-substituent places it within the active SAR space. |
| Conditions | AlphaScreen peptide displacement assay; protein and peptide concentration 50–100 nM; BRD4(1), BRD2(1), and CREBBP bromodomains; histone H4 peptide (acetylated at K5,8,12,16) for BET proteins; H3 peptide (acetylated at K56) for CREBBP [1]. |
Why This Matters
The validated KAc-mimetic scaffold provides a defined molecular mechanism (bromodomain inhibition) that distinguishes this compound from generic isoxazole screening hits lacking structural proof of target engagement.
- [1] Hewings DS, Wang M, Philpott M, et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J Med Chem. 2011;54(19):6761-6770. doi:10.1021/jm200640v. PMC3188285. Table 1, Figure 2, PDB: 3SVF. View Source
